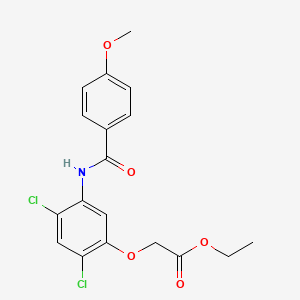

Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate

描述

Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate is a synthetic herbicide derivative featuring a phenoxyacetic acid backbone. Its structure includes:

- Ethyl ester group: Enhances lipophilicity and bioavailability.

- 2,4-Dichlorophenoxy core: Common in protoporphyrinogen oxidase (PPO)-inhibiting herbicides, disrupting chlorophyll biosynthesis in plants.

- 4-Methoxybenzoyl amino substituent: Provides electron-donating effects and moderate steric bulk, optimizing enzyme interaction .

Synthesis involves reacting ethyl-2-(5-amino-2,4-dichlorophenoxy)acetate with 4-methoxybenzoyl chloride under reflux, yielding a Schiff base or amide linkage .

属性

IUPAC Name |

ethyl 2-[2,4-dichloro-5-[(4-methoxybenzoyl)amino]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO5/c1-3-25-17(22)10-26-16-9-15(13(19)8-14(16)20)21-18(23)11-4-6-12(24-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMJLIQCPQTYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate, with the CAS number 338961-37-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C18H17Cl2NO5

- Molecular Weight : 398.24 g/mol

- IUPAC Name : Ethyl 2-[2,4-dichloro-5-[(4-methoxybenzoyl)amino]phenoxy]acetate

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models:

- IC50 Values :

This selectivity suggests that the compound can effectively target cancer cells while sparing normal cells, which is a critical factor in drug development.

The compound exhibits multiple mechanisms of action:

- Inhibition of Cell Proliferation : The compound significantly inhibits cell proliferation in cancerous cells.

- Matrix Metalloproteinase Inhibition : It shows notable inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .

- Induction of Apoptosis : Increased levels of caspase-9 were observed in treated samples, indicating that the compound may induce apoptosis through mitochondrial pathways .

Pharmacodynamic Studies

Pharmacodynamic studies conducted on BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with the compound inhibited lung metastasis more potently than known compounds like TAE226. This suggests a promising therapeutic profile for metastatic cancers .

Case Studies

- Study on Breast Cancer Models : A study focused on the effects of the compound on TNBC cell lines showed a potent inhibition of tumor growth and metastasis in vivo. The experimental setup involved treating mice with established tumors over a period of 30 days, resulting in significant tumor size reduction compared to control groups .

- Selectivity and Toxicity Profile : Another study highlighted that the compound exhibited a significantly lower toxicity profile against normal liver cells compared to its effects on cancer cells, indicating a favorable therapeutic index .

Data Table

| Biological Activity | Cell Line/Model | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | Significant inhibition of cell proliferation |

| Anticancer | MCF10A (non-cancerous) | Higher IC50 | Nearly 20-fold lesser effect |

| MMP Inhibition | In vitro | N/A | Significant inhibition of MMP-2 and MMP-9 |

| Apoptosis Induction | In vitro | N/A | Increased caspase-9 levels |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl/Aromatic Moiety

Compound 9 : Ethyl-(E)-2-(2,4-dichloro-5-((2-hydroxy-3-methoxybenzylidene)amino)phenoxy)acetate

- Substituent : 2-Hydroxy-3-methoxybenzylidene.

- However, steric hindrance from the adjacent methoxy group reduces yield (79%) compared to the parent compound .

- Activity : Moderate PPO inhibition due to balanced electronic and steric effects.

Compound 12 : Ethyl-(E)-2-(2,4-dichloro-5-((2,5-dihydroxybenzylidene)amino)phenoxy)acetate

- Substituent : 2,5-Dihydroxybenzylidene.

- Impact : Dual hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing herbicidal activity. High yield (88%) suggests efficient synthesis .

- Activity : Superior inhibition compared to the parent compound due to stronger enzyme interactions.

Compound 18 : Ethyl-(Z)-2-(2,4-dichloro-5-(((6-fluoro-2-isopropoxy-4-oxochroman-3-ylidene)methyl)amino)phenoxy)acetate

- Substituent : Fluorine and isopropoxy groups on a chroman ring.

- Impact : Fluorine’s electron-withdrawing effect and chroman’s rigidity reduce solubility but improve metabolic stability. Lower yield (69%) indicates synthetic challenges .

- Activity : Reduced PPO inhibition due to steric bulk impeding enzyme access.

Nitro- and Chloro-Substituted Analogs

Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate

- Substituent : 4-Nitrobenzoyl.

- Impact : The nitro group’s strong electron-withdrawing effect increases reactivity but may reduce environmental persistence. Purity ≥95% .

CEE4 Complex (Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate)

Heterocyclic Derivatives

Ethyl 2-[2,4-dichloro-5-({[3-(2-fluoro-4-nitrophenoxy)-2-thienyl]carbonyl}amino)phenoxy]acetate

Key Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) optimize PPO inhibition, while electron-withdrawing groups (e.g., nitro) increase reactivity but may compromise safety.

- Synthetic Efficiency : Hydroxy-substituted derivatives (e.g., Compound 12) achieve higher yields due to favorable reaction kinetics.

- Biological Trade-offs : Bulky substituents (e.g., Compound 18) reduce activity despite improved stability, highlighting the need for balanced design.

常见问题

Q. What are the standard synthetic routes for preparing Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution and esterification steps. For example:

Intermediate Preparation : React 2,4-dichloro-5-nitrophenol with ethyl chloroacetate in dry acetone under reflux with anhydrous K₂CO₃ (8–12 hours). Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .

Reduction and Acylation : Reduce the nitro group to an amine (e.g., using H₂/Pd-C), then acylate with 4-methoxybenzoyl chloride in dichloromethane with triethylamine as a base .

Purification : Isolate via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution). Yield optimization requires careful control of stoichiometry and solvent polarity .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% is standard .

- NMR : Key signals include ester carbonyl (δ ~165–170 ppm in ¹³C NMR), aromatic protons (δ 6.5–8.0 ppm in ¹H NMR), and methoxy groups (δ ~3.8 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS .

Advanced Research Questions

Q. How can β-cyclodextrin inclusion complexes improve the compound’s aqueous solubility, and how are these complexes analyzed?

- Methodological Answer :

- Complex Preparation : Mix the compound with β-cyclodextrin in a 1:1 molar ratio in ethanol. Stir at 40°C for 24 hours, then evaporate under reduced pressure .

- Characterization :

- UV-vis Spectroscopy : Compare absorbance shifts (e.g., hypsochromic shifts) between free compound and inclusion complex to confirm host-guest interactions .

- Phase Solubility Studies : Plot solubility vs. cyclodextrin concentration to determine association constants (e.g., Higuchi model) .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can confirm ester linkage connectivity .

- Crystallography : Grow single crystals (solvent: ethanol/water) and perform X-ray diffraction. Compare experimental bond lengths/angles with computational models (DFT/B3LYP) .

- Isotopic Labeling : Use deuterated reagents in synthesis to track proton environments in ¹H NMR .

Q. How does the compound’s substitution pattern influence its bioactivity in receptor-binding assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Docking Studies : Model interactions with target receptors (e.g., dopamine D2 or serotonin 5-HT3) using AutoDock Vina. Focus on hydrogen bonding (4-methoxybenzoyl group) and steric effects (dichloro substituents) .

In Vitro Assays : Test inhibition of receptor binding in HEK293 cells transfected with human D2/5-HT3 receptors. IC₅₀ values correlate with electron-withdrawing substituents (e.g., Cl groups enhance affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。